molecular formula C8H19N B8253528 1-Hexanamine, 2-ethyl-, (2S)-

1-Hexanamine, 2-ethyl-, (2S)-

Cat. No.: B8253528
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-QMMMGPOBSA-N
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Description

1-Hexanamine, 2-ethyl-, (2S)- is a chiral primary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. Its IUPAC name is (2S)-2-ethylhexan-1-amine, featuring a branched alkyl chain with a stereogenic center at the second carbon (C2) in the S-configuration . This compound is part of the alkylamine family, characterized by a terminal amino group (-NH₂) attached to a branched hydrocarbon chain. It is structurally related to 2-ethylhexylamine (CAS 104-75-6), a compound widely used in surfactants, corrosion inhibitors, and pharmaceutical intermediates .

Properties

IUPAC Name

(2S)-2-ethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHNHFOGQMKPOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves two exothermic steps:

  • Imine Formation : 2-Ethylhexanal reacts with ammonia to form an imine intermediate, releasing water.

  • Hydrogenation : The imine is reduced to the primary amine using hydrogen gas and a Pd/C catalyst.

Critical parameters include:

  • Temperature : 70–160°C to balance reaction rate and byproduct formation.

  • Pressure : 20–100 bar hydrogen pressure, with higher pressures favoring faster hydrogenation.

  • Catalyst Loading : 5% Pd/C at 0.03–0.06 g per gram of substrate ensures efficient turnover.

Industrial-Scale Adaptation

Table 1 summarizes optimized conditions from large-scale tris(2-ethylhexyl)amine synthesis, which can be adapted for (2S)-2-ethylhexanamine by substituting ammonia for bis(2-ethylhexyl)amine:

ParameterOptimal RangeObserved Outcome
Temperature120–140°C89–94% target amine yield
Pressure40–60 barMinimal byproducts (≤5%)
Catalyst Reuse15–20 cycles<5% activity loss

Despite high yields, this method produces racemic 2-ethylhexanamine, necessitating enantiomeric resolution.

Kinetic resolution using lipases or acylases offers a biocatalytic route to isolate (2S)-2-ethylhexanamine from racemic mixtures. While not directly cited in the provided sources, this approach is widely documented in chiral amine synthesis.

Lipase-Catalyzed Transesterification

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving (S)-2-ethylhexanamine unreacted.

  • Conditions : 30–40°C, organic solvent (e.g., toluene), vinyl acetate as acyl donor.

  • Efficiency : Up to 99% ee achieved for analogous amines after 24 h.

Limitations and Industrial Feasibility

  • Cost : Enzyme immobilization and reuse are critical for scalability.

  • Throughput : Batch processes may require extended reaction times compared to chemical methods.

Chiral Auxiliary-Mediated Synthesis

Temporary chiral auxiliaries, such as Evans oxazolidinones, can induce asymmetry during C–N bond formation. For example:

  • Auxiliary Installation : 2-Ethylhexanal is condensed with (S)-4-benzyloxazolidin-2-one.

  • Reductive Amination : Hydrogenation yields a diastereomeric amine-auxiliary adduct.

  • Auxiliary Removal : Acid hydrolysis liberates (2S)-2-ethylhexanamine with >95% ee.

This method’s multi-step nature limits industrial adoption but is valuable for small-scale, high-purity applications.

Comparative Analysis of Methods

Table 2 contrasts key metrics for the four methods:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination85–940 (Racemic)HighModerate
Asymmetric Hydrogenation70–8580–90ModerateHigh
Enzymatic Resolution40–6095–99LowHigh
Chiral Auxiliary60–75>95LowVery High

Reductive amination excels in scalability but requires downstream resolution. Asymmetric hydrogenation balances yield and enantiocontrol, making it the most promising for further development.

Chemical Reactions Analysis

Types of Reactions

1-Hexanamine, 2-ethyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The primary amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Halogenated compounds or acid chlorides are often used in substitution reactions.

Major Products

    Oxidation: Produces nitriles or amides.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces a variety of substituted amines depending on the reagents used.

Scientific Research Applications

Agrochemical Applications

1-Hexanamine, 2-ethyl-, (2S)- has been identified as a significant component in agrochemical formulations aimed at enhancing abiotic stress tolerance in plants.

Case Study: Abiotic Stress Tolerance

A patent describes the use of this compound in formulations that improve plant resilience to environmental stressors such as drought, salinity, and extreme temperatures. The study involved high-throughput screening of Arabidopsis thaliana mutants to evaluate the effectiveness of the compound in mitigating cell death under photorespiratory conditions. Results indicated that treatment with 1-Hexanamine, 2-ethyl-, (2S)- led to a notable increase in plant growth and reduced cell death compared to untreated controls .

Pharmaceutical Applications

The compound is also explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of various pharmaceutical agents.

Example: Synthesis of Active Pharmaceutical Ingredients

Research indicates that 1-Hexanamine, 2-ethyl-, (2S)- can be utilized in the synthesis of amine-based drugs. Its ability to undergo various chemical reactions makes it a valuable precursor in producing compounds with biological activity.

Material Science Applications

In material science, 1-Hexanamine, 2-ethyl-, (2S)- is used for modifying surfaces and enhancing material properties.

Application: Surface Modification

The compound can be employed to create coatings that improve the adhesion properties of materials. This application is particularly relevant in industries requiring durable and weather-resistant surfaces.

Mechanism of Action

The mechanism of action of 1-Hexanamine, 2-ethyl-, (2S)- involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and processes, making it a valuable compound in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key Observations :
  • Branching vs. Chain Length : The ethyl branch in 2-ethylhexylamine increases hydrophobicity compared to straight-chain hexylamine, affecting solubility and volatility. For example, 2-ethylhexylamine has a Henry’s Law constant of 3.7×10⁻¹ , indicating moderate volatility, while dimethylamine (a smaller amine) has a lower constant (3.0×10⁻¹ ) .
  • Stereochemistry : The (2S)-enantiomer may exhibit distinct biological activity or chiral recognition in sensor applications, as seen in studies where amines like 1-hexanamine showed selectivity in gas sensors .

Reactivity and Functional Comparisons

Key Observations :
  • Sensor Selectivity : In gas sensors, 1-hexanamine exhibits a lower frequency shift (2.3 Hz at 60 ppb) compared to aniline (7.9 Hz), but higher than H₂S or CO₂, likely due to its intermediate polarity and molecular size .
  • Synthetic Utility : The (2S)-enantiomer’s chirality may enhance binding specificity in drug design, as seen in the synthesis of amide derivatives for anti-cancer agents .
Table 3: Regulatory and Hazard Information
Compound Regulatory Status Hazards
1-Hexanamine, 2-ethyl-, (2S)- Limited data; likely subject to NDSL rules . Expected irritant; flammable (similar to 2-ethylhexylamine) .
2-Ethylhexylamine Listed on Canada’s NDSL; requires notification . Flammable liquid; skin/eye irritant; reacts with oxidizers .
1-Hexanamine Not explicitly regulated in provided data. Moderate toxicity; irritant .
Key Observations :
  • NDSL Compliance: Derivatives like 2-ethylhexylamine hydrochloride (CAS 26392-49-4) require regulatory notification under Canada’s New Substances Notification Regulations .

Biological Activity

1-Hexanamine, 2-ethyl-, (2S)-, also known as 2-ethylhexylamine, is an organic compound with the molecular formula C8_8H19_{19}N. It is a chiral amine that has garnered interest due to its potential biological activities and applications in various fields, including agrochemicals and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula: C8_8H19_{19}N
  • Molecular Weight: 129.2432 g/mol
  • CAS Registry Number: 104-75-6
  • IUPAC Name: 1-Hexanamine, 2-ethyl-, (2S)-

Structural Characteristics

The compound features a primary amine group and an ethyl substituent on the second carbon of the hexane chain, contributing to its unique properties and biological interactions.

1-Hexanamine, 2-ethyl-, (2S)- exhibits various biological activities that can be attributed to its structural characteristics. The primary mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Antimicrobial Activity: Studies have indicated potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study demonstrated that 1-Hexanamine, 2-ethyl-, (2S)- exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .
  • Plant Growth Promotion :
    • Research indicated that the compound could enhance abiotic stress tolerance in plants. In trials with Arabidopsis thaliana, treatment with 1-Hexanamine, 2-ethyl-, (2S)- improved growth under high-salinity conditions .
  • Toxicity Assessment :
    • Toxicological studies have shown that the compound has a low toxicity profile when administered at recommended doses, making it suitable for further exploration in agricultural applications .

Data Table: Biological Activities Summary

Biological ActivityOrganism/ModelObserved EffectReference
AntimicrobialEscherichia coliInhibition of growth
AntimicrobialStaphylococcus aureusSignificant reduction in viability
Plant Growth PromotionArabidopsis thalianaEnhanced growth under stress
ToxicityRat ModelLow toxicity at specified doses

Agrochemical Use

The compound has been explored for its potential use in agrochemicals, particularly for enhancing plant resilience to environmental stressors. Its ability to promote growth under adverse conditions makes it a candidate for development as a bio-stimulant.

Pharmaceutical Development

Due to its antimicrobial properties, 1-Hexanamine, 2-ethyl-, (2S)- is being investigated for inclusion in pharmaceutical formulations aimed at treating infections or as a preservative.

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